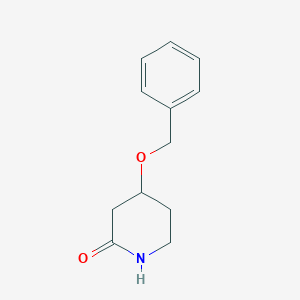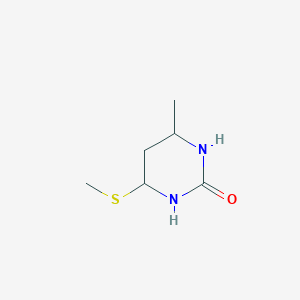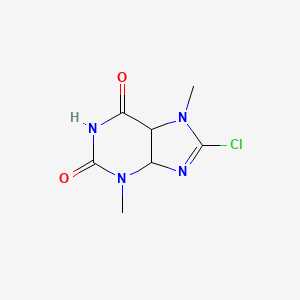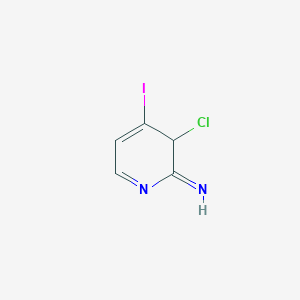
3-chloro-4-iodo-3H-pyridin-2-imine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-iodo-3H-pyridin-2-imine is a heterocyclic compound with the molecular formula C5H4ClIN2 It is a derivative of pyridine, characterized by the presence of chlorine and iodine atoms at the 3rd and 4th positions, respectively, and an imine group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-iodo-3H-pyridin-2-imine typically involves the halogenation of pyridine derivatives. One common method is the direct iodination and chlorination of pyridine using iodine and chlorine sources under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
3-chloro-4-iodo-3H-pyridin-2-imine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The imine group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
3-chloro-4-iodo-3H-pyridin-2-imine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: It can be used in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 3-chloro-4-iodo-3H-pyridin-2-imine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards its targets. The imine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
相似化合物的比较
Similar Compounds
4-chloro-3-iodo-pyridin-2-ylamine: Similar structure but with an amine group instead of an imine group.
2-chloro-3-iodopyridine: Lacks the imine group, making it less reactive in certain types of reactions.
3-chloro-4-iodo-1H-pyrrolo[3,2-c]pyridine: Contains a fused pyrrole ring, offering different chemical properties.
Uniqueness
3-chloro-4-iodo-3H-pyridin-2-imine is unique due to the presence of both chlorine and iodine atoms, which can significantly influence its reactivity and binding properties. The imine group adds further versatility, allowing the compound to participate in a wide range of chemical reactions and interactions.
属性
分子式 |
C5H4ClIN2 |
|---|---|
分子量 |
254.45 g/mol |
IUPAC 名称 |
3-chloro-4-iodo-3H-pyridin-2-imine |
InChI |
InChI=1S/C5H4ClIN2/c6-4-3(7)1-2-9-5(4)8/h1-2,4,8H |
InChI 键 |
MQSRQEGRJWQNEO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(C(=N)N=C1)Cl)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Platinum, diammine[1,1-cyclobutanedi(carboxylato-kO)(2-)]-, (SP-4-2)-](/img/structure/B12358312.png)
![7H-Pyrazolo[4,3-d]pyrimidin-7-one, 3-bromo-1,6-dihydro-](/img/structure/B12358320.png)

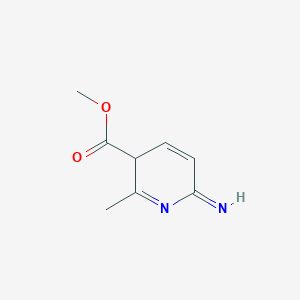
![1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12358344.png)
![(2S)-1-[5-[(2S)-2-carboxypyrrolidin-1-yl]pentyl]pyrrolidine-2-carboxylic acid](/img/structure/B12358348.png)
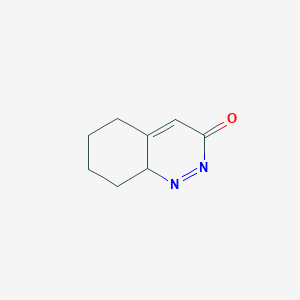

![Rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B12358364.png)

